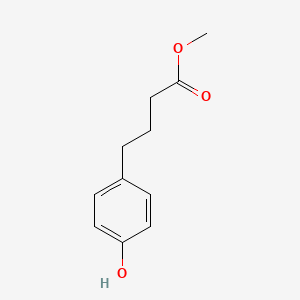

4-(4-Hydroxyphenyl)butanoic acid methyl ester

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 4-(4-hydroxyphenyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-14-11(13)4-2-3-9-5-7-10(12)8-6-9/h5-8,12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZHISWLCHOMTIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10176866 | |

| Record name | 4-(4-Hydroxyphenyl)butanoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22320-10-1 | |

| Record name | 4-(4-Hydroxyphenyl)butanoic acid methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022320101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Hydroxyphenyl)butanoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10176866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

4-(4-Hydroxyphenyl)butanoic acid methyl ester, commonly referred to as methyl 4-(4-hydroxyphenyl)butanoate , is a compound of significant interest due to its diverse biological activities. This article reviews the biological properties, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a butanoic acid backbone with a hydroxyphenyl substituent. Its molecular formula is , and it has a molecular weight of 194.23 g/mol. The compound can be synthesized through esterification processes involving 4-hydroxyphenylbutanoic acid and methanol.

1. Antioxidant Activity

Research indicates that methyl 4-(4-hydroxyphenyl)butanoate exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress and lead to various diseases, including cancer and neurodegenerative disorders. In vitro studies have shown that this compound can effectively scavenge free radicals, thereby protecting cellular components from oxidative damage .

2. Anti-inflammatory Effects

The compound has been noted for its anti-inflammatory properties. In animal models, administration of methyl 4-(4-hydroxyphenyl)butanoate resulted in reduced levels of pro-inflammatory cytokines. This suggests its potential use in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

3. Antimicrobial Activity

Methyl 4-(4-hydroxyphenyl)butanoate has demonstrated antimicrobial effects against various bacterial strains. Studies have reported inhibition zones ranging from 10 to 20 mm against Gram-positive bacteria, indicating its potential as a natural antimicrobial agent . The mechanism appears to involve disruption of bacterial cell membranes.

The biological activities of methyl 4-(4-hydroxyphenyl)butanoate can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxy group on the phenolic ring contributes to the compound's ability to donate electrons, thus neutralizing free radicals.

- Inhibition of Pro-inflammatory Pathways : The compound may inhibit the NF-kB pathway, reducing the expression of inflammatory mediators.

- Cell Membrane Disruption : Its lipophilicity allows it to integrate into bacterial membranes, leading to increased permeability and eventual cell death.

Case Study 1: Antioxidant Efficacy in Neuroprotection

A study investigated the neuroprotective effects of methyl 4-(4-hydroxyphenyl)butanoate in a model of oxidative stress-induced neurotoxicity. The results showed that treatment with this compound significantly reduced neuronal cell death and improved behavioral outcomes in treated animals compared to controls .

Case Study 2: Anti-inflammatory Effects in Arthritis Models

In an experimental model of arthritis, administration of methyl 4-(4-hydroxyphenyl)butanoate led to decreased joint swelling and pain scores. Histological analysis revealed reduced infiltration of inflammatory cells in treated joints, supporting its potential therapeutic role in managing arthritis .

Data Tables

| Biological Activity | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH assay | IC50 = 25 µg/mL |

| Anti-inflammatory | ELISA for cytokines | IL-6 reduced by 50% |

| Antimicrobial (E. coli) | Disc diffusion method | Zone of inhibition = 15 mm |

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that derivatives of 4-(4-Hydroxyphenyl)butanoic acid methyl ester exhibit antimicrobial properties. A study evaluated the antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. In vitro studies showed that it could inhibit the production of pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases .

Synthesis of Peptides

This compound serves as an intermediate in the synthesis of peptides. Its structure allows for easy modification and incorporation into peptide chains, particularly for synthesizing statin analogs, which are crucial in cholesterol-lowering therapies .

Polymer Chemistry

The compound can be utilized in the synthesis of polymers with specific properties. For instance, its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for various industrial applications .

Antimicrobial Efficacy Study

A comprehensive study evaluated the antimicrobial efficacy of this compound against multiple bacterial strains using the disk diffusion method. The results indicated a minimum inhibitory concentration (MIC) of 0.5% against S. aureus, demonstrating its potential as an antibacterial agent .

| Strain | MIC (%) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.5 | Significant |

| Escherichia coli | 1.0 | Moderate |

| Candida albicans | 0.75 | Moderate |

Synthesis Route Optimization

An optimized synthesis route for producing this compound was developed, enhancing yield and purity. The process involved refluxing starting materials with methanol in the presence of a catalytic amount of sulfuric acid, resulting in a more efficient production method suitable for industrial applications .

Vorbereitungsmethoden

Esterification via Methyl Acetoacetate and Phenol Condensation (Patent EP0431544A2)

A notable industrially relevant method involves the condensation of methyl acetoacetate with a phenol derivative under acidic conditions:

- Starting Materials: Methyl acetoacetate and a phenol (with substituents R1 and R2, hydrogen or alkyl groups).

- Catalysts: Gaseous hydrogen chloride and a C8-C20 n-alkyl mercaptan.

- Reaction Conditions: Temperature between -10 to +15 °C initially, followed by heating to 120-240 °C under reduced pressure (2-300 mbar).

- Process:

- Methyl acetoacetate reacts with the phenol to form an intermediate.

- Subsequent heating converts the intermediate to the bis(4-hydroxyalkylphenyl)butanoic acid diol ester.

- Vacuum distillation (220-280 °C, 0.2-8 mbar) removes distillable impurities.

- Purification: Recrystallization from toluene may be used to remove catalyst residues.

- Advantages: Single acetoacetic ester starting material, cost-effective, product obtained as a melt suitable for powder or flake processing.

This method can be adapted for the preparation of 4-(4-hydroxyphenyl)butanoic acid methyl ester by selecting appropriate phenol substrates and reaction parameters.

Synthesis via Protection and Methylation Steps (Research Article, MDPI)

In a synthetic route applied in total synthesis studies:

- Step 1: Preparation of 4-(4-hydroxyphenyl)butanoic acid derivatives with stereochemical control.

- Step 2: Methylation of the carboxylic acid group using iodomethane and potassium carbonate in N,N-dimethylformamide (DMF).

- Step 3: Hydrogenation to remove benzyl protecting groups on phenols, followed by re-protection if necessary.

- Yields: Approximately 85% over three steps.

- Additional Notes: Mitsunobu reaction used for ester formation with 4-nitrobenzoic acid in some steps; protection/deprotection sequences ensure phenol integrity.

- Purification: Standard organic workup and chromatographic techniques.

This method is more suitable for laboratory-scale synthesis where stereochemical purity is critical.

Indirect Synthesis via Methyl 4-Chlorobutyrate Intermediate (Patent CN102898307B)

An alternative approach involves preparing methyl 4-chlorobutyrate as a key intermediate, which can then be transformed into the target ester:

- Step 1: Synthesis of methyl 4-chlorobutyrate by reacting γ-butyrolactone with methanol in the presence of an acidic catalyst (zinc chloride or sulfuric acid) and phosphorus trichloride.

- Reaction Conditions:

- Temperature: 30–60 °C

- Pressure: Atmospheric

- Catalyst loading: 1–5% molar ratio relative to γ-butyrolactone

- Molar ratios: γ-butyrolactone to methanol (1:2–5), γ-butyrolactone to PCl3 (1:0.35–1)

- Post-treatment: Vacuum distillation at 25 mm Hg, collecting fractions at 80–85 °C.

- Yields: 85.5% to 93.4% with purity >99%.

Advantages: Mild conditions, environmentally friendly, simple process, high and stable yields.

Step 2: Subsequent nucleophilic substitution of the chlorine in methyl 4-chlorobutyrate with 4-hydroxyphenyl nucleophiles or phenol derivatives to install the 4-(4-hydroxyphenyl) group, followed by purification.

This two-step method is industrially attractive due to its scalability and environmental considerations.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Yield (%) | Advantages | Notes |

|---|---|---|---|---|---|---|

| Methyl acetoacetate + Phenol (EP) | Methyl acetoacetate, phenol | HCl gas, C8-C20 n-alkyl mercaptan | -10 to +15 °C; then 120-240 °C | High | Cost-effective, single ester start | Vacuum distillation purification |

| Protection/Methylation (MDPI) | 4-(4-hydroxyphenyl)butanoic acid | Iodomethane, K2CO3, DMF | Room temp for methylation | ~85 | Stereochemical control | Multi-step, lab scale |

| γ-Butyrolactone → Methyl 4-chlorobutyrate (CN Patent) | γ-Butyrolactone, methanol | ZnCl2 or H2SO4, PCl3 | 30–60 °C, atmospheric pressure | 85.5–93.4 | Mild, environmentally friendly | Requires subsequent substitution |

Research Findings and Notes

The methyl acetoacetate condensation method is well-established for producing related bis(4-hydroxyalkylphenyl) esters and can be adapted for the target compound, offering cost and process efficiency advantages.

The stereochemical synthesis route documented in academic research emphasizes purity and functional group protection, suitable for complex molecule synthesis but less practical for large scale.

The methyl 4-chlorobutyrate intermediate synthesis provides a robust, scalable route with mild conditions and high yield, facilitating further functionalization to the target ester.

Purification commonly involves vacuum distillation and recrystallization to achieve high purity suitable for pharmaceutical or research applications.

Q & A

Basic: What synthetic methodologies are most effective for preparing 4-(4-hydroxyphenyl)butanoic acid methyl ester, and how can reaction efficiency be optimized?

Answer:

The compound can be synthesized via microwave (MW)-assisted condensation reactions using propylphosphonic anhydride (T3P) as a condensing agent, which minimizes byproducts and achieves yields >70% (e.g., coupling 4-hydroxyphenyl precursors with methyl esters under MW conditions) . Hydrolysis of intermediates in basic environments (e.g., NaOH/EtOH) is critical for converting esters to carboxylic acids without side reactions . Optimization involves monitoring reaction temperature (60–80°C) and using anhydrous solvents to suppress ester hydrolysis during synthesis.

Basic: What analytical techniques are recommended for structural elucidation and purity assessment of this compound?

Answer:

- NMR Spectroscopy: Confirm regiochemistry of the 4-hydroxyphenyl group and ester linkage via H and C NMR (e.g., methyl ester protons at δ 3.6–3.7 ppm, aromatic protons at δ 6.8–7.2 ppm) .

- HPLC/MS: Use reverse-phase C18 columns with methanol/water gradients (65:35 v/v) for purity analysis. Detect molecular ions at m/z 208 [M+H] .

- IR Spectroscopy: Identify ester carbonyl stretches at ~1720 cm and hydroxyl O-H stretches at 3200–3500 cm .

Advanced: How do computational models predict the biological interactions of this compound, and what validation methods are used?

Answer:

Molecular docking studies (e.g., GROMACS 2016) simulate interactions with targets like 3ERD and 2GPU proteins. Ligand topologies are prepared using force fields (e.g., CHARMM36), and binding affinities are validated via free-energy perturbation (FEP) or surface plasmon resonance (SPR) . For example, the methyl ester’s hydrophobic interactions with catalytic pockets may enhance binding specificity, but experimental validation using competitive inhibition assays is required .

Advanced: How can researchers resolve contradictions in reported reaction yields for esterification or hydrolysis steps?

Answer:

Discrepancies often arise from solvent polarity (e.g., acetone vs. THF), catalyst loadings (T3P vs. HSO), or hydrolysis conditions (basic vs. acidic). For example, Jones reagent (CrO/HSO) in acetone oxidizes side chains but risks over-oxidation, while basic hydrolysis (NaOH) preserves ester integrity . Systematic DOE (Design of Experiments) with variables like pH, temperature, and catalyst ratios can identify optimal conditions .

Basic: What intermediates are critical in the synthesis of this compound, and how are they characterized?

Answer:

- Intermediate 1: 4-Aminophenol derivatives (e.g., N-(4-hydroxyphenyl)-β-alanine methyl ester) are synthesized via nucleophilic substitution or esterification. Confirm intermediates via LC-MS (m/z 195 [M+H]) and H NMR (β-alanine methyl protons at δ 2.5–3.0 ppm) .

- Intermediate 2: Carboxylic acid precursors (e.g., 4-(4-hydroxyphenyl)butanoic acid) are generated via saponification (NaOH/MeOH) and validated by titration or FTIR .

Advanced: What role do protecting groups play in preventing undesired side reactions during synthesis?

Answer:

Protecting the 4-hydroxyphenyl group (e.g., with methoxymethyl ether) prevents oxidation during esterification. For example, bromomethyl methyl ether (MOM-Cl) in DMF selectively protects phenolic -OH, confirmed by H NMR (disappearance of -OH peak at δ 5.5 ppm) . Deprotection with HCl/MeOH restores the hydroxyl group without ester cleavage .

Basic: What chromatographic methods are suitable for separating this compound from structurally similar esters?

Answer:

- GC-MS: Use DB-5 columns (30 m × 0.25 mm) with He carrier gas (1.5 mL/min). Program temperature from 50°C (2 min) to 280°C (10°C/min) to resolve butanoic acid esters .

- HPLC: Employ Zorbax Eclipse XDB-C18 columns (4.6 × 150 mm) with UV detection at 254 nm. Mobile phase: 65% methanol/35% ammonium acetate buffer (pH 4.6) .

Advanced: How can researchers address stability issues of this compound under varying storage conditions?

Answer:

Degradation studies show the ester is sensitive to light and humidity. Store at –20°C in amber vials under argon. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis quantifies degradation products (e.g., free carboxylic acid at m/z 180 [M+H]) . Lyophilization improves long-term stability for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.